molecular formula C13H18Br2ClNO2 B607055 Dembrexine hydrochloride CAS No. 52702-51-9

Dembrexine hydrochloride

Katalognummer: B607055
CAS-Nummer: 52702-51-9
Molekulargewicht: 415.55
InChI-Schlüssel: BGRWLVRJIPTKQW-PFWPSKEQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Dembrexine Hydrochloride in Scientific Inquiry

The investigation into this compound is rooted in the broader scientific exploration of phenolic compounds and their derivatives.

Phenolic compounds are a vast group of chemical structures naturally occurring in plants, characterized by hydroxylated aromatic rings. nih.gov The scientific community's interest in these compounds has evolved from initial analytical characterization to exploring their biosynthetic pathways and diverse biological functions. nih.gov Research has extended to synthesizing derivatives, such as phenolic acid amides of phenolic benzylamines, to investigate their potential as antioxidants. nih.govdntb.gov.ua Benzylamine itself is a natural molecule found in various plants and is known to exhibit biological activity. researchgate.net The development of synthetic methods to produce primary benzylamines from bio-based alcohols highlights the continued importance of this chemical class as building blocks for various applications. acs.org This extensive research background into the synthesis and activity of phenolic benzylamines provided the foundation for the development of specific molecules like Dembrexine.

This compound was first identified as a mucolytic agent. drugfuture.com It is the hydrochloride salt of Dembrexine. drugfuture.com The chemical name for the active compound is trans-4-((3,5-Dibromo-2-hydroxybenzyl)amino)cyclohexanol hydrochloride. It is characterized as a white or nearly white crystalline powder. drugfuture.com Early research established its fundamental chemical and physical properties.

Table 1: Chemical and Physical Properties of this compound

Property Description Source
Chemical Name trans-4-((3,5-Dibromo-2-hydroxybenzyl)amino)cyclohexanol hydrochloride
Molecular Formula C13H17Br2NO2·ClH
Molecular Weight 415.549 g/mol
Appearance White or almost white, crystalline powder drugfuture.com
Solubility Slightly soluble in water and in anhydrous ethanol; freely soluble in methyl alcohol drugfuture.com

Initial studies also identified its monohydrate form, which is sometimes used to enhance stability in formulations. pharmaffiliates.com The originator of Dembrexine was Boehringer Ingelheim.

Evolution of Research Focus on Phenolic Benzylamines

Scope and Significance of Academic Research on this compound

Academic research on this compound has primarily focused on its pharmacological effects as a respiratory mucolytic agent, contributing to both comparative pharmacology and the fundamental understanding of mucociliary clearance.

Comparative pharmacology utilizes experimental models to compare different drugs and predict their therapeutic actions. jiaci.orgwho.int In the context of respiratory treatments, Dembrexine's properties have been considered alongside other mucolytic and secretolytic agents. For instance, research on Ambroxol, a related compound, has been conducted in areas where studies on Dembrexine were not carried out. europa.eu This comparative approach is essential for understanding the relative mechanisms and potential applications of different compounds within the same therapeutic class. While Dembrexine is used in veterinary medicine, particularly in horses, other mucolytics like Bromhexine have also been reported for use in equine respiratory disease, creating a basis for comparative clinical observation. vettimes.com The study of various agents, including bronchodilators like Clenbuterol and corticosteroids such as Dexamethasone and Prednisolone, in the management of equine respiratory conditions provides a broader pharmacological context in which the specific contributions of a mucolytic like Dembrexine can be assessed. vettimes.comessaycompany.com

Research into this compound has provided significant insights into the mechanisms of mucolytic agents. Its primary action is to reduce the viscosity of respiratory mucus. Scientific studies have shown that Dembrexine achieves this by disrupting the structure of mucopolysaccharides in the sputum. This action facilitates the clearance of mucus from the respiratory tract.

Furthermore, investigations have revealed that Dembrexine enhances respiratory clearance by increasing the secretion from serous cells in the glands of the nasal, tracheal, and bronchial tissues, as well as in type II alveolar cells. This dual action of reducing mucus viscosity and increasing serous secretion is a key contribution to the understanding of how effective mucolytic therapy works. The compound has also been noted to possess an anti-tussive (cough-suppressing) effect, adding another dimension to its pharmacological profile. pharmaffiliates.comeuropa.eu The study of Dembrexine's effect on the concentration of antibiotics in lung secretions has also highlighted a potential mechanism for improving treatment outcomes for respiratory infections.

Table 2: Investigated Biological Effects of Dembrexine

Effect Mechanism/Observation Source
Mucolytic Action Reduces the viscosity of respiratory mucus by disrupting mucopolysaccharide structure.
Enhanced Clearance Increases secretion of serous cells in nasal, tracheal, and bronchial glands and type II alveolar cells.
Anti-tussive Effect Possesses a cough-suppressing effect. pharmaffiliates.comeuropa.eu
Antibiotic Concentration Enhances the concentration of antibiotics in lung secretions.

Eigenschaften

IUPAC Name

2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br2NO2.ClH/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(17)4-2-10;/h5-6,10-11,16-18H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRWLVRJIPTKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967151
Record name 2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52702-51-9
Record name Dembrexine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052702519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEMBREXINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J32Z420496
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Structural Elucidation in Research

Chemical Synthesis Pathways for Dembrexine Hydrochloride

The primary synthesis route for Dembrexine involves the reaction between a substituted benzaldehyde and an aminocyclohexanol derivative. This pathway is designed to control the introduction of functional groups and establish the required stereochemistry.

The synthesis of Dembrexine is closely related to that of its parent compound, Bromhexine, and the well-known mucolytic, Ambroxol. The key precursors are a brominated and hydroxylated benzyl derivative and a specific stereoisomer of aminocyclohexanol. The core reaction is a reductive amination, which forms the secondary amine bridge that is characteristic of this class of compounds.

The initial step in the synthesis involves the reaction of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol. This reaction forms a Schiff base, or imine, intermediate. The aldehyde group of the benzaldehyde derivative reacts with the primary amine of the aminocyclohexanol, eliminating a molecule of water. This imine formation is a reversible reaction, and the equilibrium is typically driven towards the product by removing water from the reaction mixture.

Following the formation of the imine, a reduction step is carried out. A reducing agent, such as sodium borohydride (NaBH₄), is introduced to reduce the carbon-nitrogen double bond of the imine to a single bond. This step is crucial as it forms the stable secondary amine linkage and establishes the core structure of Dembrexine. The use of a mild reducing agent like sodium borohydride is preferred to avoid the reduction of other functional groups present in the molecule.

While the term "cyclization" might be used, the key reaction in forming the core structure of Dembrexine from its precursors is not a ring-forming reaction in the traditional sense. Instead, it is the previously mentioned reductive amination that connects the two precursor molecules: the cyclohexane ring and the benzene ring. The cyclohexane ring itself, specifically the trans-isomer of 4-aminocyclohexanol, is a critical precursor that is prepared separately. The synthesis of trans-4-aminocyclohexanol can be achieved through the reduction of 4-aminophenol, which yields a mixture of cis and trans isomers that must then be separated.

Once the Dembrexine base has been synthesized and isolated, it is converted into its hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the stability, solubility, and handling of amine-containing compounds. The purified Dembrexine base is dissolved in a suitable organic solvent, such as isopropanol or ethanol. A solution of hydrogen chloride (HCl), either as a gas or dissolved in an appropriate solvent like ether or isopropanol, is then added to the Dembrexine solution.

This acid-base reaction leads to the protonation of the basic secondary amine group, forming the ammonium chloride salt. The this compound then typically precipitates from the solution. The solid salt can be isolated by filtration, washed with a cold solvent to remove any remaining impurities, and then dried. This process not only converts the base to a more stable form but also serves as a final purification step, as the crystalline salt will have a well-defined structure that excludes impurities.

Achieving high purity is critical for research applications. Several strategies are employed throughout the synthesis to maximize yield and purity:

Precursor Purity : The synthesis begins with high-purity starting materials, specifically ensuring the use of the trans-isomer of 4-aminocyclohexanol to avoid stereoisomeric impurities in the final product.

Reaction Conditions : Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial. For instance, the reductive amination step is often carried out at controlled, low temperatures to minimize side reactions.

Purification of Intermediates : The intermediate Schiff base may be isolated and purified before the reduction step, although it is often generated and used in situ.

Crystallization : The final and most critical step for purification is the crystallization of the hydrochloride salt. The choice of solvent for crystallization is key; a solvent system is chosen in which the this compound is soluble at high temperatures but poorly soluble at low temperatures, allowing for efficient recovery of pure crystals upon cooling. Recrystallization may be performed multiple times if necessary to achieve the desired level of purity for research standards.

Table 1: Key Reactions in this compound Synthesis

StepReaction TypeReactantsProductPurpose
1Imine Formation2-amino-3,5-dibromobenzaldehyde, trans-4-aminocyclohexanolSchiff Base IntermediateForms the C=N bond linking the two main precursors.
2ReductionSchiff Base Intermediate, Sodium Borohydride (NaBH₄)Dembrexine (free base)Converts the imine to a stable secondary amine.
3Salt FormationDembrexine (free base), Hydrogen Chloride (HCl)This compoundIncreases stability, solubility, and aids in final purification.

Reaction Mechanisms and Precursor Chemistry

Cyclization Reactions in this compound Synthesis

Stereochemical Considerations and Derivatives

The stereochemistry of Dembrexine is a defining feature of the molecule, primarily centered on the cyclohexanol ring. The "trans" configuration of the amino and hydroxyl groups on this ring is essential. This specific spatial arrangement is believed to be important for its biological activity, a common theme in pharmacologically active molecules where a precise three-dimensional shape is required for interaction with biological targets. The use of the pure trans-isomer of 4-aminocyclohexanol as a starting material is therefore a critical consideration in the synthesis.

Research into derivatives of Dembrexine is limited in publicly available literature. However, in the broader family of Bromhexine-related compounds, derivatives are often synthesized to explore structure-activity relationships. For research purposes, potential derivatives could include:

Halogen Substitutions : Replacing the bromine atoms on the benzene ring with other halogens like chlorine or fluorine to study the effect on the molecule's properties.

Alkylation/Acylation : Modification of the secondary amine or the hydroxyl groups to investigate the importance of these functional groups.

Isomeric Variants : Synthesis using the cis-isomer of 4-aminocyclohexanol to create the cis-Dembrexine diastereomer, which can then be used in comparative studies to understand the role of the trans-stereochemistry.

These types of derivatives are fundamental tools in medicinal chemistry research to probe the molecular interactions of a parent compound.

Role of trans-Configuration in Pharmacological Activity

The stereochemistry of this compound is a critical determinant of its biological function. The molecule possesses two defined stereocenters located within the cyclohexanol ring. The specific spatial arrangement of the hydroxyl and amino substituents on this ring is denoted as the trans-configuration. This configuration is crucial for the compound's three-dimensional structure and, consequently, its pharmacological activity.

Research indicates that the trans-isomer is the pharmacologically active form of the molecule. Synthesis protocols are specifically designed to favor the formation of the trans-configuration over the cis-isomer, as the latter demonstrates reduced activity. This stereoselectivity underscores the importance of a precise molecular geometry for effective interaction with its biological targets. The Simplified Molecular Input Line Entry System (SMILES) representation, O[C@H]1CCC@@H(CC1)NCC2=CC(Br)=CC(Br)=C2O.Cl, explicitly defines this trans stereochemistry.

Investigation of Isomers and Analogues in Research

The investigation of isomers has been a key aspect of dembrexine research, primarily focusing on the comparison between the trans and cis isomers. The synthesis process itself is a testament to the importance of isomeric purity, with reaction conditions optimized to produce the active trans-isomer. Studies on the metabolism of dembrexine have revealed that one of the major metabolites is the cis-isomer, indicating that stereochemical inversion can occur in vivo. europa.eu

Beyond simple stereoisomers, research has also extended to related compounds and analogues to understand the broader structure-activity relationships. One such related compound is ambroxol, which shares a similar benzylamine core structure. europa.euwho.int Studies on ambroxol have been used to infer potential properties of dembrexine, such as its effects on reproductive parameters, for which direct studies on dembrexine were not conducted. europa.eu The development and study of such analogues are crucial for identifying which parts of the molecule are essential for its activity and for discovering new compounds with potentially improved properties. drugdesign.orgnih.gov

Significance of Cyclohexanol Moiety in Structural-Activity Relationships

The progressive alteration of a molecule's structure allows researchers to determine the importance of different fragments. drugdesign.org In the case of dembrexine, the cyclohexanol ring's rigidity and its substituents' stereochemistry are paramount. The trans-orientation of the amino and hydroxyl groups on the cyclohexanol ring is a key feature influencing the molecule's interaction with its biological target. Any modification to this moiety, such as altering the stereochemistry to the cis-configuration, results in a significant reduction in pharmacological activity, highlighting the critical role of the cyclohexanol backbone in the drug's mechanism of action.

Preclinical Pharmacodynamics and Mechanism of Action Studies

Cellular and Molecular Mechanisms of Mucolytic Action

Dembrexine hydrochloride's efficacy as a mucolytic agent stems from its ability to alter the biophysical properties of respiratory mucus and stimulate the natural clearance processes of the airways.

Disruption of Mucopolysaccharide Structure in Respiratory Secretions

The primary mucolytic effect of this compound is attributed to its ability to disrupt the structure of mucopolysaccharides in respiratory secretions. By targeting and breaking down the mucopolysaccharide fibers that form the backbone of mucus, the compound reduces the viscosity and elasticity of the secretions. patsnap.com This action makes the mucus less tenacious and more fluid, facilitating its removal from the respiratory tract. patsnap.com Some research suggests that this process may involve increasing the lysosomal breakdown of mucopolysaccharides within the mucus-secreting gland cells. vin.com

Modulation of mucus viscosity and composition

This compound directly influences the viscosity and composition of respiratory mucus. msdvetmanual.comdrugs.com By altering the constituents of abnormal respiratory mucus, it renders the secretions thinner and less viscous. msdvetmanual.comeuropa.eu This change in consistency is a key factor in improving the efficiency of the respiratory tract's clearance mechanisms. drugs.com The compound's effect on mucus can lead to a change in the character of a cough and the consistency of nasal discharges. drugs.com

Enhancement of Serous Cell Secretion in Airway Glands

A significant aspect of this compound's mechanism is its ability to increase the secretion from serous cells within the airway glands. Serous cells are responsible for producing the watery, protein-rich component of mucus. sciepublish.com By augmenting their secretory activity, this compound contributes to a less viscous and more easily transportable mucus blanket.

Preclinical evidence indicates that this compound stimulates serous cell secretion in the glands of the nasal and tracheal mucosa. This action helps to liquefy the mucus in the upper airways, which is often the first line of defense in trapping inhaled particles. The increased serous fluid production facilitates the function of the mucociliary escalator in these regions.

Nasal and Tracheal Glandular Responses

Activation of Ciliary Epithelium

This compound has been shown to activate the ciliary epithelium. The cilia are microscopic, hair-like structures lining the airways that beat in a coordinated fashion to propel the mucus layer out of the respiratory tract. By enhancing ciliary activity, this compound improves the efficiency of mucociliary clearance, the primary mechanism for removing trapped debris and pathogens from the lungs. msdvetmanual.com

Interactive Data Table: Summary of Preclinical Findings for this compound

Mechanism of Action Affected Component Observed Effect Reference
Disruption of Mucopolysaccharide Structure Mucopolysaccharide fibers in mucus Reduced mucus viscosity and elasticity patsnap.comvin.com
Modulation of Mucus Viscosity and Composition Respiratory mucus Thinner, less viscous secretions msdvetmanual.comdrugs.comeuropa.eu
Enhancement of Serous Cell Secretion Serous cells in nasal, tracheal, and bronchial glands; Type II alveolar cells Increased watery fluid production
Activation of Ciliary Epithelium Ciliary epithelium Improved mucociliary clearance msdvetmanual.com

Table of Compounds Mentioned

Compound Name
This compound
Bromhexine
Clenbuterol

Research into Anti-Tussive Properties

This compound is documented to possess an anti-tussive (cough-suppressing) effect. europa.eu This action is considered a secondary consequence of its primary secretolytic function.

The anti-tussive action of this compound is primarily attributed to its potent mucolytic activity. The cough reflex is often initiated by the stimulation of receptors in the respiratory tract by irritants, including viscous, adhered mucus. nih.govpatsnap.com By altering the composition of respiratory secretions, Dembrexine reduces mucus viscosity. vin.com This is thought to be achieved by increasing the lysosomal breakdown of mucopolysaccharide fibers within mucus-producing gland cells. vin.com The resulting less viscous mucus is more easily cleared by the mucociliary apparatus, which reduces the peripheral irritation that triggers the cough reflex. msdvetmanual.compatsnap.com

This mechanism contrasts with centrally acting anti-tussives that directly suppress the cough center in the brainstem. vin.compatsnap.com The effect of Dembrexine is therefore understood as an indirect modulation of the cough reflex, secondary to its secretolytic and expectorant properties which lead to a more productive and ultimately reduced cough. msdvetmanual.com

Ancillary Pharmacodynamic Effects

Beyond its principal secretolytic and secondary anti-tussive effects, preclinical research has investigated other pharmacodynamic properties of this compound.

Studies have noted that this compound possesses anti-inflammatory properties, which may contribute to its therapeutic effect in respiratory diseases. vettimes.com While the specific mechanisms of this anti-inflammatory action are not extensively detailed in available literature, related compounds have been studied more thoroughly. For instance, Clenbuterol, a β2-receptor agonist also used in respiratory conditions, has demonstrated anti-inflammatory effects in both in vivo and in vitro models. vettimes.com The suppression of underlying inflammation is considered a key component in managing chronic respiratory conditions, suggesting that any intrinsic anti-inflammatory activity would be clinically beneficial. vin.comvettimes.com

A significant ancillary effect of Dembrexine is its ability to enhance the concentration of co-administered antibiotics in lung secretions. msdvetmanual.com This effect has been studied more extensively in its parent and related compounds, Bromhexine and Ambroxol. nih.govnih.gov Research shows that co-treatment with these mucolytic agents is associated with significant increases in the levels of a range of antibiotics in lung tissue, sputum, and bronchoalveolar lavage fluid. nih.govnih.gov This enhancement of local antibiotic concentration can be crucial for effectively treating bacterial infections in the lungs. nih.govrescp.org Although the increases may be modest in some cases, they can improve the pharmacokinetic profile of the antibiotic at the site of infection. nih.gov

Table 1: Antibiotic Classes with Enhanced Lung Concentrations by Related Mucolytics (Ambroxol/Bromhexine)
Antibiotic ClassObserved EffectReference
Beta-lactams (e.g., Ampicillin, Amoxicillin)Increased concentrations in lung tissue observed in preclinical studies. nih.gov
Macrolides (e.g., Erythromycin)Increased concentrations in lung tissue and airway surface fluid. nih.gov
Glycopeptides (e.g., Vancomycin)Increased lung levels reported. nih.gov
Rifamycins (e.g., Rifampin)Robust and significant increases in sputum and lung levels. nih.gov
NitrofuransIncreased levels in lung tissue and airway surface fluid. nih.gov

Investigation of Anti-inflammatory Effects

Receptor Interaction and Binding Studies

The precise receptor targets for this compound are not fully delineated in public research. However, the methodologies for investigating how a compound interacts with receptors are well-established in pharmacology.

Determining whether a compound acts as a receptor agonist (activator) or antagonist (blocker) involves a combination of binding and functional assays. nih.gov

Ligand Binding Assays: These assays measure the direct physical interaction between a compound and a receptor. nih.govnih.gov A common method is the radioligand binding assay, where a radioactive version of a known ligand is used. nih.govfrontiersin.org

Saturation Assays: In these experiments, increasing concentrations of the radioligand are added to preparations of cells or membranes containing the receptor of interest to determine the receptor density (Bmax) and the ligand's binding affinity (Kd).

Competition Assays: The test compound (non-radioactive) is added at increasing concentrations to compete with a fixed concentration of the radioligand. This allows for the calculation of the test compound's inhibitory constant (Ki), a measure of its binding affinity. nih.gov

Functional Assays: These experiments measure the biological response following receptor binding. nih.gov

Cell-Based Assays: Immortalized cell lines (e.g., HEK-293) can be genetically engineered to express a specific target receptor. The cells are then exposed to the test compound, and a downstream cellular response is measured, such as changes in second messengers (e.g., cAMP), ion flux, or the expression of a reporter gene (e.g., β-galactosidase). mesoscale.comresearchgate.net An agonist will produce a dose-dependent response, while an antagonist will block the response produced by a known agonist.

Kinetic Real-Time Cell-Binding Studies: Advanced methods allow for the real-time measurement of a compound binding to receptors on living cells. nih.gov These assays provide detailed information on the association rate (k-on) and dissociation rate (k-off) of the drug-receptor interaction, offering a more dynamic understanding of the binding event than equilibrium-based methods. nih.gov

Use of Radiolabeled Analogs in Binding Assays

The investigation into the precise molecular targets of this compound can be significantly advanced through the use of radiolabeled analogs in binding assays. This technique is a cornerstone of pharmacological research, allowing for the direct assessment of a drug's affinity for specific receptors, ion channels, or transporters. By tagging a molecule structurally similar to dembrexine with a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), researchers can trace its binding to various tissues or cell components. Competitive binding assays, where the radiolabeled analog and the unlabeled drug compete for the same binding site, are particularly valuable for determining binding affinity, often expressed as an IC50 value (the concentration of the unlabeled drug that displaces 50% of the specific binding of the radiolabeled ligand).

While direct radioligand binding studies specifically utilizing a radiolabeled analog of this compound are not extensively detailed in publicly available scientific literature, valuable insights can be drawn from research on its parent compound, ambroxol. Given the structural similarities and related therapeutic applications, the pharmacodynamic profile of ambroxol can provide a strong indication of the potential mechanisms of dembrexine.

In vitro studies on ambroxol have employed radioligand binding assays to screen its affinity across a wide range of receptors and transporters. These comprehensive screenings have revealed that ambroxol exhibits a notable affinity for specific serotonergic system components.

Key findings from these binding assays with ambroxol are summarized below:

Interactive Data Table: Binding Affinity of Ambroxol to Serotonergic Targets

TargetRadioligand UsedTissue/Cell TypeIC50 (nM)Finding
5-HT3 ReceptorSpecific 5-HT3 antagonistGuinea Pig Colon36,000Antagonist activity confirmed in functional assay. nih.gov
Serotonin Transporter (SERT)Specific SERT ligandNot specified19,500Indicates inhibition of serotonin uptake. nih.gov

This table is based on data for ambroxol, a compound structurally related to dembrexine.

Further research employing radiolabeled this compound analogs in binding assays would be invaluable to confirm if it shares these serotonergic targets with ambroxol and to fully elucidate its pharmacodynamic profile. Such studies would provide definitive data on its receptor binding affinities and help to further understand its mechanism of action at a molecular level.

Pharmacokinetics and Biotransformation Research in Animal Models

Absorption and Distribution Studies

Despite the high degree of absorption from the gut, the absolute bioavailability of the unchanged parent drug in horses is approximately 30%. noahcompendium.co.ukdefra.gov.uk This suggests a significant first-pass effect, where a portion of the drug is metabolized, primarily through isomerization, before it reaches systemic circulation. nih.govnoahcompendium.co.ukdefra.gov.uk

In animal models such as the horse, there is a linear relationship between the administered dose of Dembrexine and the resulting plasma concentration within the therapeutic range. noahcompendium.co.ukdefra.gov.uk After repeated oral administration, steady-state concentrations of the drug in plasma are achieved within two days. noahcompendium.co.ukdefra.gov.uk At steady state, the mean maximum plasma concentration (Cmax) of 0.15 ng/mL is typically observed approximately one hour after dosing. noahcompendium.co.ukdefra.gov.uk

The compound is rapidly eliminated from plasma. europa.eu The elimination half-life in horses is in the order of 8 hours. noahcompendium.co.ukdefra.gov.uk The apparent volume of distribution (Vd) is approximately 5 L/kg, indicating extensive distribution into tissues. noahcompendium.co.ukdefra.gov.uk Species-specific differences in metabolism are notable; for instance, the extent of isomerization of trans-dembrexine to its cis-isomer varies significantly between horses, cows, rats, and dogs. nih.gov

Table 1: Pharmacokinetic Parameters of Dembrexine in Horses

Parameter Value Source(s)
Absolute Bioavailability ~30% noahcompendium.co.ukdefra.gov.uk
Time to Steady State 2 days noahcompendium.co.ukdefra.gov.uk
Mean Max. Concentration (Cmax) 0.15 ng/mL noahcompendium.co.ukdefra.gov.uk
Time to Max. Concentration (Tmax) ~1 hour noahcompendium.co.ukdefra.gov.uk
Elimination Half-life (t½) ~8 hours noahcompendium.co.ukdefra.gov.uk

| Volume of Distribution (Vd) | ~5 L/kg | noahcompendium.co.ukdefra.gov.uk |

Research findings indicate that Dembrexine undergoes enterohepatic recirculation following administration in animal models. europa.eu This process involves the excretion of the drug or its metabolites into the bile, followed by reabsorption from the intestine back into systemic circulation. The occurrence of this phenomenon leads to a second phase of absorption, which is characterized by the appearance of a secondary, sub-maximum peak in plasma concentration approximately six hours after the initial dosing. europa.eu

Plasma Concentration-Time Profiles in Animal Models

Metabolic Pathways and Metabolite Characterization

The metabolism of Dembrexine is complex, involving several biotransformation pathways. The parent compound is trans-dembrexine, also known as trans-4'-(2-hydroxy-3,5-dibromo-benzylamino)cyclohexanol (HDBC). nih.govnoahcompendium.co.uk A significant metabolic pathway is a first-pass isomerization that converts the trans-isomer into its stereoisomer, cis-dembrexine. nih.govnoahcompendium.co.ukdefra.gov.uk This isomerization occurs to a large extent in horses and cows, but only to a small degree in rats and dogs. nih.gov Both the trans- and cis-isomers of Dembrexine are pharmacologically active. noahcompendium.co.ukdefra.gov.uk

In-vitro studies using liver supernatants have shown that this isomerization involves the oxidation of Dembrexine to its corresponding ketone intermediate. nih.gov Subsequent enzymatic reduction of this ketone predominantly forms the cis-isomer. nih.gov In treated horses, residue studies using radiolabelled dembrexine found that the parent compound and its cis-isomer are the major metabolites in the liver, kidney, and muscle. europa.eu

Table 2: Major Dembrexine Residues in Horse Tissues

Component Percentage of Total Residues Source(s)
Parent Compound (trans-dembrexine) ~60% europa.eu

| cis-isomer (cis-dembrexine) | 32-38% | europa.eu |

A primary route for the elimination of Dembrexine and its metabolites is through Phase II conjugation reactions. europa.eunoahcompendium.co.ukdefra.gov.uk These reactions involve the attachment of endogenous molecules to make the compound more water-soluble and facilitate its excretion from the body. numberanalytics.comuomus.edu.iq

Specifically, Dembrexine and its isomers undergo conjugation with glucuronic acid to form glucuronide conjugates and with sulfate to form sulphate conjugates. europa.eu These conjugated metabolites, along with some highly polar material of unidentified structure, are the primary forms in which the drug is eliminated. noahcompendium.co.ukdefra.gov.uk The elimination of these conjugates occurs mainly via the urine. europa.eu Residue studies in horses have confirmed the presence of both sulphate and glucuronide conjugates in the animals' systems following administration. europa.eu

Identification of Major Metabolites in Target Tissues (e.g., Liver, Kidney, Muscle)

Research in animal models, particularly horses, has identified the primary components of Dembrexine hydrochloride following administration. The biotransformation of Dembrexine is not extensive, with the parent compound and its isomer being the most significant substances found in key tissues. In studies conducted on horses, the major metabolites identified in the liver, kidney, and muscle were the parent compound, trans-dembrexine, and its cis-isomer. europa.eu These two components constitute the bulk of the residues found in these tissues. europa.eu

Beyond the parent drug and its isomer, further metabolism results in the formation of conjugates. defra.gov.uk Specifically, Dembrexine undergoes conjugation with glucuronic acid and sulphate, which facilitates its excretion. europa.eu These conjugated metabolites are part of the broader metabolic profile of the compound in animals. europa.eudefra.gov.uk

Table 1: Major Metabolites of Dembrexine in Target Animal Tissues Users can sort and filter the data by clicking on the headers.

Metabolite Tissue Location(s) Relative Proportion of Total Residue
Parent Compound (trans-dembrexine) Liver, Kidney, Muscle, Plasma Approximately 60% europa.eu
Cis-isomer (cis-dembrexine) Liver, Kidney, Muscle, Plasma 32-38% europa.eu

| Glucuronide and Sulphate Conjugates | Primarily identified for excretion | Present in treated animals europa.eu |

In vivo and In vitro Isomerization Dynamics

A key aspect of Dembrexine's pharmacokinetics is its stereoisomeric transformation. The administered form, trans-dembrexine, undergoes isomerization to its stereoisomer, cis-dembrexine. defra.gov.uk This conversion has been noted in both in vivo and in vitro studies across different species.

Elimination Research

The elimination of this compound from the body has been characterized through studies tracking its excretion pathways and the rate at which residues deplete from animal tissues.

Excretion Pathways and Rates in Animal Models

Dembrexine and its metabolites are eliminated from the body through two primary routes: urine and feces. defra.gov.uk The predominant pathway for excretion is via the urine, which accounts for the majority of the administered dose. europa.eudefra.gov.uk Research indicates that approximately 85% of a given dose is excreted through the urinary system. defra.gov.uk The remaining portion of the compound is eliminated via the feces. defra.gov.uk The elimination half-life of Dembrexine has been determined to be in the order of 8 hours, indicating a relatively rapid clearance from the body. defra.gov.uk

Table 2: Excretion Pathways of Dembrexine in Animal Models Users can sort and filter the data by clicking on the headers.

Excretion Pathway Percentage of Administered Dose Excreted
Urine ~85% defra.gov.uk

| Feces | ~15% defra.gov.uk |

Residue Dynamics in Animal Tissues

The composition of these residues in the liver, kidney, and muscle consists mainly of the parent compound and its cis-isomer. europa.eu The parent compound accounts for approximately 60% of the total residues, while the cis-isomer makes up between 32% and 38%. europa.eu

Table 3: Composition of Dembrexine Residues in Horse Tissues Users can sort and filter the data by clicking on the headers.

Residue Component Percentage of Total Residue in Tissues
Parent Compound (trans-dembrexine) ~60% europa.eu

| Cis-isomer (cis-dembrexine) | 32-38% europa.eu |

Advanced Research Methodologies and Animal Models in Dembrexine Hydrochloride Studies

In Vitro Research Methodologies

In vitro studies provide a controlled environment to investigate the molecular and cellular effects of Dembrexine hydrochloride, forming the foundation of its pharmacological assessment.

Cell-based assays are fundamental in determining the biological activity of this compound at a cellular level. nih.gov These assays often utilize immortalized cell lines or primary cells to create a reproducible and relevant biological system. For a mucolytic agent like this compound, cell lines derived from respiratory epithelium, such as human bronchial epithelial cells or specific lung cell lines (e.g., A549), are particularly relevant. europa.eu

The development and validation of these assays involve several key steps:

Cell Line Selection and Culture: The choice of cell line is critical. For instance, to study mucus regulation, researchers might use cell lines capable of producing mucins.

Assay Design: Assays can be designed to measure various endpoints, including changes in gene expression related to mucin production, cell viability to rule out cytotoxicity, or the direct quantification of secreted mucus. ersnet.org For example, an assay could be developed to quantify MUC5AC, a major respiratory mucin, in response to the compound.

Validation with Controls: The inclusion of positive and negative controls is essential for validation. A known mucolytic agent could serve as a positive control, while a vehicle-treated group would act as the negative control.

Cross-Validation: To ensure the reliability of the assay, results can be cross-validated with established compounds, such as Chlorpromazine hydrochloride, to confirm the specificity and dose-response relationship of this compound. unusualpetvets.com.au

Table 1: Example Parameters in Cell-Based Assay Validation for this compound

ParameterDescriptionExample Methodology
Cell Type Human lung adenocarcinoma epithelial cell lineA549 Cells
Primary Endpoint Quantification of Mucin SecretionEnzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC
Secondary Endpoint Cell Viability AssessmentMTT or Resazurin-based assays nih.gov
Positive Control Established Mucolytic AgentN-acetylcysteine
Negative Control No active compoundVehicle (e.g., DMSO) in media
Validation Standard Reference compound for specificityChlorpromazine hydrochloride unusualpetvets.com.au

Enzyme inhibition assays are employed to determine if this compound directly interacts with and modulates the activity of specific enzymes that may be involved in the pathophysiology of respiratory diseases. While the precise enzymatic targets of this compound are a subject of ongoing research, these assays are crucial for hypothesis testing.

The general methodology for such assays includes:

Target Identification: Potential enzyme targets could include proteases or other enzymes involved in the cross-linking of mucin fibers.

Assay Format: Fluorometric or colorimetric methods are commonly used to measure the rate of an enzymatic reaction. unusualpetvets.com.au The assay measures the formation of a product or the depletion of a substrate over time.

IC50 Determination: A key output of these assays is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of this compound required to inhibit the enzyme's activity by 50%. researchgate.net This is determined by testing a range of compound concentrations.

Kinetic Analysis: Further studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive) by analyzing the enzyme kinetics in the presence of the inhibitor. vettimes.com

Table 2: Hypothetical Enzyme Inhibition Assay for this compound

ComponentDescription
Enzyme Source Recombinant human neutrophil elastase (a potential target in respiratory inflammation)
Substrate A specific peptide substrate that releases a fluorescent or colored product upon cleavage
Detection Method Fluorometer or Spectrophotometer
Test Compound This compound at various concentrations
Reference Inhibitor A known inhibitor of the target enzyme
Calculated Value IC50 (Half-maximal inhibitory concentration)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unusualpetvets.com.au In the context of this compound, molecular docking simulations can provide insights into its potential binding modes with target proteins, even before these interactions are confirmed experimentally.

The process typically involves:

Target Structure Preparation: A three-dimensional structure of the potential protein target is obtained from a protein data bank or generated using homology modeling.

Ligand Preparation: The 3D structure of this compound is generated and optimized.

Docking Simulation: Using software like AutoDock, the ligand is placed into the binding site of the receptor in various conformations and orientations. unusualpetvets.com.au The software calculates a "docking score" for each pose, which estimates the binding affinity.

Interaction Analysis: The results are analyzed to identify the most likely binding poses and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. frontiersin.org This can help in understanding the structural basis of the compound's activity and in designing more potent derivatives.

While specific molecular docking studies on this compound are not widely published, this methodology is a powerful tool for modern drug discovery and could be applied to elucidate its mechanism of action.

Enzyme Inhibition Assays for Target Activity Measurement

In Vivo Preclinical Animal Models

The selection of an appropriate animal species is a critical step in the preclinical evaluation of this compound. Studies have been conducted in a variety of species, including horses, dogs, rabbits, and rats. europa.euensv.dz

Horses: As this compound is used in veterinary medicine for respiratory diseases in horses, this species is a highly relevant model for clinical efficacy studies. ensv.dz

Dogs: Dogs are often used in toxicological studies due to their physiological similarities to humans in some aspects. Repeated dose toxicity studies of this compound have been performed in dogs. europa.eu

Rabbits: Rabbits are also utilized in toxicological and reproductive safety studies. Dembrexine was found not to be teratogenic in rabbits. europa.eu

Rodents (Rats and Mice): Rodents are frequently used for initial pharmacological screening and toxicity testing due to their small size, short life cycle, and the availability of well-characterized disease models. europa.eu

The characterization of these models involves understanding their specific physiological and pathological responses to ensure the relevance of the findings.

Rodent models, particularly rats and mice, are instrumental in the initial stages of pharmacological research on mucolytic agents like this compound.

Models of Respiratory Disease: Rats are susceptible to chronic respiratory diseases, often involving Mycoplasma pulmonis, which can serve as a model to study the effects of mucolytics on disease-induced mucus accumulation. vettimes.comunusualpetvets.com.au Other models can be induced, for example, by exposure to sulfur dioxide or lipopolysaccharide to provoke bronchitis and mucus hypersecretion.

Evaluation of Mucolytic Activity: A common method to assess mucolytic efficacy in rodents involves measuring the transport of a marker substance (like phenol red) in the trachea. silae.it An increase in the movement of the marker after drug administration indicates enhanced mucociliary clearance.

Toxicity and Safety Screening: Initial safety and toxicity studies are often conducted in rats. For this compound, repeated dose studies in rats have been performed, which showed no clinical signs of intolerance or organ damage at the tested doses. europa.eu These studies are crucial for establishing a preliminary safety profile before moving to larger animal models or clinical trials.

Selection and Characterization of Relevant Animal Species

Equine Models for Respiratory System Studies

Equine models are central to the investigation of this compound's therapeutic effects on the respiratory system. Horses naturally develop respiratory conditions with clinical signs that are analogous to human diseases, making them a relevant model for pharmacological studies. nih.gov Dembrexine is utilized in veterinary medicine for treating respiratory diseases in horses where mucus clearance is compromised. Research focuses on its secretolytic and secondary anti-tussive properties.

Studies in equine models investigate Dembrexine's ability to alter the viscosity of abnormal respiratory mucus and improve the efficiency of the respiratory tract clearance mechanism. msdvetmanual.com The use of horses with naturally occurring lower airway diseases, such as acute, sub-acute, and chronic bronchitis, provides a platform to assess the efficacy of the compound in a clinical setting. scribd.com These models allow for the evaluation of clinical outcomes like changes in respiration rate, the character and quantity of nasal discharge, and cough frequency.

Experimental Design for Pharmacological Efficacy Studies in Animal Models

Experimental designs for evaluating the pharmacological efficacy of this compound in animal models often involve placebo-controlled, randomized trials. A notable example is a Canadian clinical trial series involving 229 horses suffering from a range of acute, subacute, and chronic respiratory conditions. In these studies, horses are typically divided into treatment and control groups to compare clinical outcomes.

The primary endpoints in such studies are the measurable improvements in clinical signs of respiratory disease. Researchers assess parameters including respiration rate, the nature of nasal discharge, and cough severity. The results from these trials are often stratified based on the chronicity of the condition (acute, subacute, or chronic) to identify where the compound has the most significant effect. The findings indicated that while animals in the acute and subacute stages of respiratory disease responded more consistently, chronic cases also showed improvement compared to controls.

Study Design ElementApplication in this compound ResearchSource
Animal Model 229 horses with acute, subacute, and chronic respiratory conditions.
Control Group Positive controls were utilized for comparison.
Primary Endpoints Assessment of clinical improvement in respiration rate, nasal discharge, and cough.
Outcome Analysis Stratification of results based on disease chronicity (acute, subacute, chronic).

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies of this compound have been conducted primarily in horses to understand its absorption, distribution, metabolism, and elimination.

Following oral administration in horses, the absorption of Dembrexine from the gastrointestinal tract is nearly complete, which is evidenced by the high percentage of the dose excreted in the urine. noahcompendium.co.ukeuropa.eu However, due to first-pass metabolism, the absolute bioavailability of the unchanged parent drug is approximately 30%. noahcompendium.co.ukeuropa.eudefra.gov.uk Studies show that after repeated twice-daily oral administration, steady-state plasma concentrations are achieved within two days. noahcompendium.co.ukeuropa.eudefra.gov.uk At steady state, mean maximum plasma concentrations (Cmax) of 0.15 ng/mL are typically observed about one hour post-administration. noahcompendium.co.ukeuropa.eudefra.gov.uk A second peak in plasma concentration may be observed around six hours after dosing, which is attributed to enterohepatic recirculation. europa.eu

The elimination half-life of Dembrexine in horses is in the order of 8 hours. noahcompendium.co.ukeuropa.eudefra.gov.uk This parameter is crucial for determining appropriate dosing intervals to maintain therapeutic concentrations in the plasma. After eight hours, the plasma concentration is only about 6% of the maximum level achieved. europa.eu

This compound exhibits a large volume of distribution in horses, calculated to be approximately 5 L/kg. noahcompendium.co.ukeuropa.eudefra.gov.uk This indicates extensive distribution of the drug into the tissues. The parent compound, trans-dembrexine, is found in the plasma, liver, and kidneys. noahcompendium.co.ukdefra.gov.uk Due to a first-pass isomerization process, its stereoisomer, cis-dembrexine, which is also pharmacologically active, can be found as well. noahcompendium.co.uk Further metabolism results in conjugated metabolites and highly polar materials. noahcompendium.co.uk Studies using radiolabelled Dembrexine showed that the compound is rapidly eliminated from the horse's body. europa.eu

Pharmacokinetic ParameterValue in Equine ModelsSource
Absolute Bioavailability (Oral) ~30% noahcompendium.co.ukeuropa.eudefra.gov.uk
Time to Steady State 2 days noahcompendium.co.ukeuropa.eudefra.gov.uk
Mean Max. Plasma Concentration (Cmax) at Steady State 0.15 ng/mL noahcompendium.co.ukeuropa.eudefra.gov.uk
Time to Cmax (Tmax) ~1 hour noahcompendium.co.ukeuropa.eudefra.gov.uk
Volume of Distribution (Vd) ~5 L/kg noahcompendium.co.ukeuropa.eudefra.gov.uk
Elimination Half-Life (T½) ~8 hours noahcompendium.co.ukeuropa.eudefra.gov.uk
Primary Tissues of Distribution Plasma, Liver, Kidneys noahcompendium.co.ukdefra.gov.uk
Primary Route of Excretion Urine (~85%) noahcompendium.co.ukeuropa.eudefra.gov.uk
Half-Life Determination

Analytical Methodologies for Research Purposes

The analysis of this compound in research and regulatory settings relies on established chemical and analytical methodologies. The European Pharmacopoeia includes a monograph for "this compound monohydrate for veterinary use," which outlines the official standards and analytical procedures for the substance. edqm.euedqm.eunihs.go.jp

For structural elucidation and identification, mass spectrometry is a key technique. High-precision mass spectrometric analysis can confirm the molecular weight and composition of the compound. Fragmentation patterns observed in mass spectrometry, which may involve the loss of the hydrochloride component and fragmentation of the cyclohexanol ring, provide characteristic ions that support structural confirmation.

Chemometric methods may be applied to analytical data to ensure the quality and consistency of the substance. nihs.go.jp These advanced statistical and mathematical procedures are used to process and interpret chemical data obtained from analytical instruments.

X-Ray Diffraction for Polymorph Characterization

Computational and Systems Pharmacology Approaches

Computational and systems pharmacology represent a paradigm shift in drug research, moving towards predictive and mechanistic understandings of drug action. These in silico methods leverage mathematical models and computer simulations to analyze the complex interactions between drugs and biological systems.

Quantitative Systems Pharmacology (QSP) is a multidisciplinary field that uses mathematical computer models to describe the dynamic interactions between a drug and the pathophysiology of a disease. mathworks.comwikipedia.org By integrating data on disease mechanisms and drug pharmacokinetics/pharmacodynamics, QSP models aim to understand biological systems at the cellular and network levels. mathworks.comallucent.com This approach plays a significant role in modern drug development by helping researchers to identify novel drug targets, simulate the effects of drugs, optimize dosing regimens, and improve the design of clinical trials. udel.edu

The QSP workflow typically involves building a mechanistic model, incorporating experimental data, estimating model parameters, and then running simulations to explore "what if" scenarios. mathworks.com While specific QSP models for this compound are not detailed in the available literature, the methodology could be applied to explore its therapeutic mechanisms and predict its effects in different patient populations. The insights gained from QSP modeling can help bridge the gap from preclinical findings to clinical outcomes and support key decisions throughout the drug development process. wikipedia.orgnih.gov

In silico approaches use computer simulations and computational models to predict the properties of drug candidates before they are synthesized or tested in extensive preclinical studies. biorxiv.org These methods are crucial for optimizing drug-like properties and for early-stage hazard identification. mdpi.com Artificial intelligence and machine learning models can screen vast virtual libraries of compounds to predict a range of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties based on chemical structure. mdpi.com

Preclinical Safety and Toxicology Research Findings

Acute Toxicity Studies in Laboratory Species

Dembrexine hydrochloride exhibits a low order of acute toxicity. Studies have demonstrated that oral administration of the compound is well-tolerated across several laboratory species. In these studies, oral doses as high as 5 grams per kilogram of body weight did not result in significant adverse effects, indicating a wide safety margin for acute exposure. europa.eu

Table 1: Acute Oral Toxicity of this compound

SpeciesRoute of AdministrationDoseObserved Effects
Various Laboratory SpeciesOral5 g/kg body weightWell-tolerated

Repeated Dose Studies in Animal Models

To evaluate the potential for toxicity following longer-term exposure, repeated dose studies of this compound were conducted in both rodent and non-rodent species.

In a 90-day study, rats administered daily oral doses of up to 400 mg/kg of body weight showed no clinical signs of intolerance. europa.eu Furthermore, there were no substance-related effects on body weight development, hematological parameters, or biochemical markers. europa.eu Necropsy at the end of the study revealed no organ damage. europa.eu

A 90-day study in dogs was also conducted with daily oral doses of 0, 2, 50, and 200 mg/kg of body weight. europa.eu While no severe abnormalities or organ damage were observed, a catabolic effect, evidenced by a reduction in body weight development, was noted at the 50 and 200 mg/kg dose levels. europa.eu Hematological and urinalysis parameters remained unaffected by the treatment across all groups. europa.eu Histological examination of organs from all treated groups showed no substance-related abnormalities. europa.eu

Table 2: Summary of Repeated Dose Toxicity Studies

SpeciesDurationDose LevelsKey Findings
Rat90 daysUp to 400 mg/kg/day (oral)No clinical signs of intolerance, no effects on body weight, hematology, or biochemistry; no organ damage. europa.eu
Dog90 days0, 2, 50, 200 mg/kg/day (oral)Reduced body weight gain at 50 and 200 mg/kg. No other significant abnormalities or organ damage. europa.eu

Based on the findings from the repeated dose toxicity studies, a No Observed Effect Level (NOEL) was established. The NOEL represents the highest dose at which no adverse effects were observed. From the 90-day oral toxicity study in dogs, the NOEL for this compound was determined to be 2 mg per kg of body weight per day. europa.eu

Table 3: No Observed Effect Level (NOEL) for this compound

SpeciesStudy DurationRoute of AdministrationNOEL
Dog90 daysOral2 mg/kg body weight/day europa.eu

Assessment of General Tolerance and Organ System Responses

Genotoxicity and Mutagenicity Assessments

A battery of tests was conducted to assess the potential of this compound to cause genetic mutations or chromosomal damage.

This compound was evaluated for its potential to induce gene mutations in the Ames test, a bacterial reverse mutation assay. The results of the Ames test for Dembrexine were negative, indicating that the compound did not cause mutations in the bacterial strains tested. europa.eu Additionally, a forward mutation assay using Chinese hamster V79 cells also yielded negative results. europa.eu

Table 4: Genotoxicity Assay Results - Gene Mutation

AssayTest SystemResult
Ames TestSalmonella typhimuriumNegative europa.eu
Forward Mutation AssayChinese Hamster V79 CellsNegative europa.eu

The potential for this compound to induce chromosomal damage was investigated using the in vivo mouse micronucleus test. This assay assesses the formation of micronuclei in bone marrow cells, which is an indicator of chromosomal damage or breakage. The results of the mouse micronucleus test for Dembrexine were negative. europa.eu

Table 5: Genotoxicity Assay Results - Chromosomal Aberration

AssayTest SystemResult
Mouse Micronucleus TestIn vivo (Mouse)Negative europa.eu

Ames Test and Related Assays

Comparative Toxicology with Related Compounds (e.g., Ambroxol)

In preclinical safety evaluations, the toxicological profile of this compound is often contextualized by comparing it to structurally and pharmacologically related compounds, most notably Ambroxol. Ambroxol is the active metabolite of Bromhexine and shares a close chemical relationship with Dembrexine. nih.gov This comparative approach is particularly valuable for areas where direct data on Dembrexine may be limited.

Detailed Research Findings

Toxicological assessments reveal that both Dembrexine and Ambroxol have a low order of acute toxicity. nih.goveuropa.eu For Dembrexine, oral doses of 5 grams per kilogram of body weight were well-tolerated in multiple laboratory species. europa.eu The acute oral toxicity of Ambroxol was also found to be low, with LD50 values of approximately 3 g/kg in mice and rabbits and 10 g/kg in rats. nih.gov

While specific studies on the reproductive effects of Dembrexine were not conducted, extensive studies on Ambroxol showed no adverse effects. europa.eu In rats, Ambroxol did not impact fertility or reproduction at doses up to 640 mg/kg bw. europa.eu Furthermore, it was not found to be teratogenic in mice, rats, or rabbits at doses as high as 3,000 mg/kg bw. europa.eu Dembrexine itself was tested and confirmed to be non-teratogenic in rats and rabbits. europa.eu

Regarding genotoxicity, Dembrexine yielded negative results in a battery of mutagenicity tests, including the Ames test, the Chinese hamster V79 forward mutation assay, and the mouse micronucleus test. europa.eu Similarly, carcinogenicity studies, while not performed for Dembrexine, were conducted for Ambroxol in accordance with Good Laboratory Practice (GLP). europa.eu These studies demonstrated no neoplastic potential in either mice or rats, providing supportive evidence for the safety profile of this class of compounds. europa.eu

Repeated-dose toxicity studies have established No-Observed-Effect Levels (NOEL) for Dembrexine. In a 90-day study in dogs, a NOEL of 2.0 mg/kg bodyweight per day was determined. europa.eu In rats, no clinical signs of intolerance or organ damage were observed at necropsy after being given doses up to 400 mg/kg for 90 days. europa.eu

The table below summarizes the comparative toxicological findings for Dembrexine and Ambroxol based on preclinical research.

Table 1: Comparative Preclinical Toxicology of Dembrexine and Ambroxol

Toxicology Parameter This compound Ambroxol Source
Acute Oral Toxicity Low order of toxicity; 5 g/kg well-tolerated in several lab species. Low toxicity; LD50 ~3 g/kg (mice, rabbits), ~10 g/kg (rats). nih.goveuropa.eu
Teratogenicity Not teratogenic in rabbits or rats. No teratogenic effects in mice, rats, or rabbits (up to 3,000 mg/kg). europa.eu
Reproductive Effects Studies not conducted. No effect on fertility and reproduction in rats (up to 640 mg/kg). europa.eu
Perinatal/Postnatal Development Studies not conducted. No effect in rats (up to 110 mg/kg). europa.eu
Mutagenicity Negative in Ames, V79, and micronucleus tests. Data not specified in provided sources. europa.eu
Carcinogenicity Studies not conducted. No neoplastic potential observed in mice or rats (GLP studies). europa.eu

| Repeated-Dose Toxicity (NOEL) | 2 mg/kg/day (90-day oral study in dogs). | Data not specified in provided sources. | europa.eu |

Therapeutic Potential and Future Research Directions

Preclinical Exploration of Therapeutic Applications Beyond Current Uses

The therapeutic journey of a compound often begins with its approved use but evolves as researchers uncover new mechanisms and potential applications. For Dembrexine, which is primarily known as a secretolytic agent, its potential is being explored beyond its current indications through rigorous preclinical studies.

Dembrexine is indicated for respiratory conditions in horses where there is an accumulation of mucus, including acute and chronic bronchitis and other infections of the upper airways. Its efficacy in these conditions has been demonstrated in clinical settings. However, formal investigation in a variety of induced animal models that mimic specific human or animal respiratory diseases is a key step for expanding its use.

Animal models are indispensable for testing new therapies before they advance to human or wider veterinary use. nih.gov For respiratory drugs, models can be induced to replicate specific pathologies. For instance, lipopolysaccharide (LPS), a component of bacterial cell walls, can be used to induce pronounced neutrophilic inflammation and other features of Chronic Obstructive Pulmonary Disease (COPD) in animals. nih.gov Other models use elastase to induce emphysematous damage or bleomycin to create lung fibrosis, allowing researchers to test the efficacy of therapeutic agents in these specific contexts. nih.govnih.gov While Dembrexine is used in horses for general respiratory disease, detailed public studies on its effects in these specific, induced models of COPD, asthma, or pulmonary fibrosis are not widely available.

Table 1: Established and Potential Respiratory Indications for Dembrexine

This table outlines the current veterinary uses of Dembrexine and the potential for investigation in other specific respiratory disease models.

Indication CategorySpecific ConditionCurrent StatusPotential for Preclinical Investigation
Established Veterinary Use Acute & Sub-acute Bronchitis in HorsesApproved Use Further mechanism-of-action studies
Chronic Respiratory Disease in HorsesApproved Use Investigation in chronic exposure models
Upper Airway Infections in HorsesApproved Use Studies on antimicrobial synergy
Potential for Exploration Chronic Obstructive Pulmonary Disease (COPD)Not establishedInvestigation in smoke or LPS-induced models nih.gov
AsthmaNot establishedInvestigation in allergen-induced models nih.gov
Pulmonary FibrosisNot establishedInvestigation in bleomycin-induced models nih.gov

The known primary effect of Dembrexine is its mucolytic and secretolytic action, which increases the secretion from serous cells in the respiratory tract glands. However, related compounds offer clues to other potential pharmacological targets. Dembrexine's active metabolite is Ambroxol, a compound that has been studied extensively. patsnap.com Ambroxol not only acts as a mucolytic but also stimulates the synthesis and release of pulmonary surfactant, a substance crucial for reducing surface tension in the alveoli. patsnap.com

This surfactant-stimulating property suggests a potential pharmacological target for Dembrexine in conditions involving surfactant dysfunction. patsnap.com Furthermore, Ambroxol has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing oxidative stress. patsnap.com Exploring whether Dembrexine shares these anti-inflammatory effects could open up its use for a wider range of inflammatory airway diseases.

Investigation in Animal Models of Diverse Respiratory Conditions

Bridging In Vitro and In Vivo Discrepancies

A significant challenge in drug development is the frequent disconnect between a compound's performance in a controlled laboratory setting (in vitro) and its effects in a complex living organism (in vivo). frontiersin.org A drug that shows high potency in a cell-based assay may not translate to equivalent efficacy in an animal model or a patient. windows.netnih.gov

The discrepancy between in vitro potency and in vivo efficacy can arise from numerous factors, including pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), plasma protein binding, and the presence of biological barriers that prevent the drug from reaching its target tissue. frontiersin.orgkoreamed.org For instance, a study of 164 small molecule drugs found that for approximately 70% of them, the therapeutic unbound plasma concentration was lower than the in vitro potency would suggest. nih.gov

To address these conflicts, researchers employ several methodological strategies. A key approach is the development of sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models. These models integrate data on drug concentration in plasma and tissues over time with the observed biological effect, helping to determine the true driver of efficacy (e.g., peak concentration Cmax, or total exposure AUC). frontiersin.org

Table 2: Strategies to Bridge In Vitro and In Vivo Gaps

This interactive table describes methods used to improve the translation of preclinical data.

StrategyDescriptionPurpose
PK/PD Modeling Integrates pharmacokinetic data (exposure) with pharmacodynamic data (effect) to create a mathematical model of the dose-response relationship. frontiersin.orgTo predict efficacious concentrations and understand the relationship between drug exposure and therapeutic effect.
Advanced Cell-Based Assays Use of 3D cell cultures, organoids, or co-culture systems that more closely mimic the in vivo cellular environment. marinbio.comTo increase the predictive value of in vitro potency measurements by better replicating biological complexity.
Target Engagement Biomarkers Measuring direct interaction of a drug with its target in an in vivo system (e.g., receptor occupancy studies).To confirm that the drug is reaching and interacting with its intended target at sufficient levels.
Physiologically Based Pharmacokinetic (PBPK) Modeling Uses data on physiology and the drug's properties to simulate its distribution and concentration in various body tissues.To predict human pharmacokinetics from preclinical data and understand tissue-specific exposure.

The predictive power of preclinical research heavily relies on the quality and relevance of the animal models used. nih.govjapsonline.com Poorly chosen or designed models can lead to misleading results and contribute to the failure of drugs in later clinical stages. japsonline.com The principle of "Refinement" in animal research focuses on modifying husbandry or procedures to minimize animal suffering and enhance scientific outcomes. reprefred.eu

For respiratory diseases, this involves selecting species whose lung anatomy and physiology closely resemble the target species. nih.gov For example, while mice are commonly used due to cost and genetic tractability, they lack respiratory bronchioles, a key structure in many human lung diseases. nih.gov Guinea pigs, in contrast, are considered a superior model for studying mucus hypersecretion. nih.gov Refinements also include using chronic disease models (e.g., long-term smoke exposure) over acute ones (e.g., single elastase instillation) to better mimic the progressive nature of diseases like COPD. nih.gov Furthermore, non-invasive techniques like micro-CT imaging allow for longitudinal assessment of disease progression and treatment response within the same animal, reducing variability and the number of animals needed. nih.gov

Table 3: Approaches for Refining Animal Models in Respiratory Research

This table summarizes key methods for improving the translational relevance of animal studies for respiratory drugs like Dembrexine.

Refinement ApproachDescriptionAdvantage for Translational Relevance
Species Selection Choosing an animal species with anatomical and physiological similarities to the target species (e.g., guinea pigs for mucus studies). nih.govIncreases the likelihood that disease pathology and drug effects will be comparable.
Chronic Disease Induction Using long-term, low-dose exposure to irritants (e.g., cigarette smoke) to induce disease gradually. nih.govBetter mimics the slow, progressive nature of chronic human respiratory diseases.
Longitudinal Monitoring Employing non-invasive imaging (e.g., micro-CT) to track lung changes in the same animal over time. nih.govReduces inter-animal variability and provides dynamic data on disease progression and therapeutic response.
Use of Naturally Occurring Disease Studying animals that spontaneously develop respiratory conditions, such as asthma in cats or horses. nih.govAllows for the investigation of disease development and heterogeneity in a "real-world" scenario.

Methodological Strategies for Resolving Potency and Efficacy Conflicts

Research into Potential Broader Applications

While Dembrexine's focus remains on respiratory diseases, the study of its active metabolite, Ambroxol, hints at broader therapeutic possibilities. patsnap.com Research is actively exploring Ambroxol's potential in treating conditions seemingly unrelated to lung function, such as certain neurodegenerative disorders. patsnap.com This expansion is based on Ambroxol's ability to act as a chaperone for the enzyme glucocerebrosidase, which is deficient in Gaucher's disease and implicated in Parkinson's disease.

This line of research opens a speculative but intriguing path for Dembrexine. Investigating whether Dembrexine or its other metabolites possess similar off-target effects could uncover entirely new therapeutic applications. Such research would begin with in vitro screening against a wide range of pharmacological targets to identify any unexpected activity, potentially leading to preclinical studies in models of neurodegeneration or lysosomal storage diseases.

Theoretical Considerations for Efficacy in Human Respiratory Conditions

Dembrexine hydrochloride, a mucolytic agent primarily used in veterinary medicine, presents a compelling case for investigation into its potential therapeutic efficacy in human respiratory conditions. Its mechanism of action, which involves reducing the viscosity of respiratory mucus and promoting its clearance, addresses a core pathophysiological component of many human respiratory diseases. The compound works by increasing the secretion of serous cells in the glands of the nasal, tracheal, and bronchial tissues, as well as in type II alveolar cells. This modulation of mucus composition and viscosity, coupled with the activation of ciliary epithelium, facilitates the removal of obstructive secretions from the airways.

Given that conditions like chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchitis are characterized by mucus hypersecretion and impaired clearance, the mucolytic and secretolytic properties of dembrexine could theoretically offer significant clinical benefits. nih.govopenrespiratorymedicinejournal.combibliotekanauki.pl The compound also exhibits anti-inflammatory and anti-tussive properties, which could further contribute to symptomatic relief in patients with these conditions. While dembrexine is not currently used in human medicine, its favorable safety profile observed in animal studies, where high doses were well-tolerated, suggests that it could be a candidate for translational research. europa.eu The exploration of its efficacy in humans would require dedicated clinical trials to establish appropriate dosing and to evaluate its safety and effectiveness in various respiratory diseases.

Exploration of Adjunctive Therapies with this compound

The potential of this compound as an adjunctive therapy to enhance the efficacy of existing treatments for respiratory infections is a significant area for future research. Studies have shown that dembrexine can increase the concentration of antibiotics in lung secretions. This finding suggests that co-administration of dembrexine with antibiotics could lead to improved treatment outcomes for bacterial respiratory infections.

In veterinary medicine, dembrexine is already considered a useful adjunctive treatment, particularly in cases with significant mucus accumulation. vettimes.com For instance, in equine medicine, it is used alongside other medications to manage respiratory diseases. vettimes.comresearchgate.net This principle could be extrapolated to human medicine, where dembrexine could potentially be used in conjunction with bronchodilators, corticosteroids, or other mucolytic agents to achieve a synergistic effect in managing complex respiratory conditions. The combination of a mucolytic like dembrexine with antibiotics could be particularly beneficial in treating infections where thick mucus shields bacteria from the antibiotic, a common challenge in diseases like cystic fibrosis and bronchiectasis. nih.gov Further research is warranted to investigate these potential synergistic effects and to identify optimal combination therapies.

Future Research Initiatives and Methodological Advancements

Application of Advanced Pharmacokinetic/Pharmacodynamic Modeling

To bridge the gap from preclinical animal data to potential human applications, the use of advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential. mdpi.comnih.govnih.gov PK/PD models are mathematical tools that integrate data on drug absorption, distribution, metabolism, and excretion (pharmacokinetics) with the drug's effect on the body (pharmacodynamics). nih.govfrontiersin.org By developing a robust PK/PD model for dembrexine, researchers can simulate its behavior in the human body based on preclinical data. mdpi.comfrontiersin.org

This modeling can help in several ways:

Predicting Human Pharmacokinetics: PBPK (physiologically based pharmacokinetic) models can be used to extrapolate how dembrexine will be absorbed, distributed, metabolized, and excreted in humans, based on its physicochemical properties and data from animal studies. frontiersin.org

Dose-Response Relationship: Establishing a clear relationship between the dose of dembrexine and its therapeutic effect is crucial. frontiersin.org

Optimizing Dosing Regimens: PK/PD modeling can help in simulating different dosing schedules to predict the most effective and safe regimen for potential human clinical trials. mdpi.com

Table 1: Key Parameters in this compound Pharmacokinetic/Pharmacodynamic Modeling

ParameterDescriptionImportance in Modeling
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Determines the actual amount of drug available to exert its effect. Human bioavailability data from a study showed rapid absorption and elimination. europa.eu
Plasma Half-life (T1/2) The time it takes for the concentration of the drug in the plasma to reduce by half.Influences dosing frequency. In horses, the plasma half-life is approximately 8 hours.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Clearance (CL) The rate at which a drug is removed from the body.A key determinant of the steady-state drug concentration.
Efficacy (Emax) The maximum therapeutic effect that a drug can produce.Defines the upper limit of the drug's beneficial effect.
Potency (EC50) The concentration of a drug that produces 50% of the maximal effect.A measure of the drug's activity.

This table is for illustrative purposes and the values for human parameters would need to be determined through clinical research.

Development of Standardized Preclinical Research Protocols

Standardized protocols should encompass all phases of preclinical research, including: mdpi.com

Animal Model Selection: Choosing the most appropriate animal models that accurately mimic human respiratory diseases.

Experimental Design: Consistent methodologies for inducing disease, administering the drug, and collecting samples. nih.gov

Endpoint Measurement: Using uniform criteria for assessing the efficacy and safety of the drug.

Data Analysis and Reporting: Adhering to standardized methods for statistical analysis and reporting of results.

The FDA has been encouraging the use of New Approach Methodologies (NAMs) to reduce animal testing and improve the predictive relevance of preclinical studies. fda.gov The development of standardized protocols for NAMs, such as in vitro human-based systems and computational modeling, will be crucial for the future evaluation of dembrexine. fda.gov

Leveraging -Omics Technologies in this compound Research

The application of "-omics" technologies, such as genomics, proteomics, and metabolomics, offers a powerful approach to gain deeper insights into the mechanisms of action of this compound and to identify potential biomarkers of its efficacy. numberanalytics.comroutledge.comtaylorfrancis.comresearchgate.netmdpi.com These technologies allow for the comprehensive analysis of genes, proteins, and metabolites in a biological system, providing a holistic view of the drug's effects. numberanalytics.comtaylorfrancis.com

Potential applications of -omics technologies in dembrexine research include:

Genomics: Identifying genetic variations that may influence an individual's response to dembrexine.

Proteomics: Analyzing changes in the protein expression profile of respiratory cells in response to dembrexine treatment to understand its molecular targets.

Metabolomics: Studying the metabolic changes induced by dembrexine to identify biomarkers of its therapeutic effect and to gain insights into its mechanism of action.

By integrating multi-omics data, researchers can build a more complete picture of how dembrexine works at the molecular level, which can facilitate the discovery of novel therapeutic targets and the development of personalized medicine approaches. numberanalytics.comresearchgate.net

Targeted Research on Specific Molecular Pathways and Cellular Interactions

Future research should focus on elucidating the specific molecular pathways and cellular interactions that are modulated by this compound. While its primary mucolytic effect is known, a deeper understanding of its downstream signaling pathways could reveal additional therapeutic benefits.

Research should investigate the impact of dembrexine on:

Inflammatory Cascades: Exploring its effects on key inflammatory mediators and signaling pathways involved in respiratory diseases.

Cellular Apoptosis and Proliferation: Investigating its influence on cell death and growth processes in the respiratory epithelium.

Host-Pathogen Interactions: Examining how dembrexine might alter the interaction between respiratory pathogens and host cells, which could be relevant for its use in infectious diseases. nih.gov

Ion Channel Regulation: Investigating if dembrexine affects ion channels in the respiratory epithelium, which play a crucial role in mucus hydration.

By using techniques such as in vitro cell culture models, organ-on-a-chip systems, and advanced microscopy, researchers can visualize and quantify the effects of dembrexine at the cellular and subcellular level. google.com This targeted research will be instrumental in fully characterizing the pharmacological profile of dembrexine and in identifying its full therapeutic potential.

Conclusion and Outlook for Dembrexine Hydrochloride Academic Research

Summary of Key Research Findings and Methodological Contributions

Academic research has primarily centered on the application of dembrexine hydrochloride within veterinary medicine, particularly for equine respiratory diseases. Key findings consistently highlight its role as a mucolytic agent that reduces the viscosity of respiratory mucus and improves its clearance from the airways. Studies have shown that dembrexine achieves this by increasing secretions from serous cells in the nasal, tracheal, and bronchial glands, as well as from type II alveolar cells. Some research also indicates it possesses an antitussive (cough-suppressing) effect. A notable finding is that dembrexine can enhance the concentration of antibiotics in lung secretions, suggesting a potential for improving outcomes in respiratory infections.

Methodologically, the investigation of this compound has relied heavily on animal models and clinical trials in the target species, predominantly horses. europa.eu For example, studies have evaluated its efficacy in horses with acute and chronic respiratory conditions by observing improvements in clinical signs like respiration rate and nasal discharge. Repeated dose toxicity studies in laboratory animals such as rats and dogs have been instrumental in establishing safety profiles. europa.eu Furthermore, pharmacokinetic studies in horses have been a key methodological contribution, helping to understand its absorption, distribution, metabolism, and elimination, which is crucial for determining appropriate use. uq.edu.au

Identification of Remaining Research Gaps and Challenges

Despite its established use in veterinary medicine, significant research gaps for this compound remain. A primary limitation is the narrow focus on equine species. There is a lack of comprehensive studies on its efficacy, and metabolism in other food-producing or companion animals, which limits its broader veterinary applications. nih.gov

Another major gap is the full elucidation of its molecular and cellular mechanisms of action. While its secretolytic effects are known, the precise signaling pathways and molecular targets are not fully understood. Furthermore, research into potential anti-inflammatory properties is still in early stages.

Challenges in veterinary drug research also apply to dembrexine. There is a need for more extensive, long-term studies to assess sustained efficacy and the potential for resistance or tolerance development. The variability in excretion patterns among individual animals presents a challenge for establishing universal thresholds for doping control in performance horses. A case report noted that prior conservative treatment with this compound, alongside an antibiotic and an anti-inflammatory, was unsuccessful in a horse with a severe dental infection, highlighting the need for research into its limitations and appropriate clinical context. nih.gov The broader challenge in veterinary medicine is the need for a coordinated, multisectoral "One Health" approach to understand the implications of drug use, including potential contributions to antimicrobial resistance. nih.govnews-medical.net

Prognosis for Future Academic Inquiry into this compound

Future academic inquiry into this compound is poised to address the identified gaps and challenges. Research will likely expand to include a wider range of animal species, which could broaden its therapeutic applications in veterinary medicine. nih.gov Advanced molecular and cellular biology techniques could be employed to provide a more detailed understanding of its mechanism of action, potentially uncovering new therapeutic possibilities.

There is a significant opportunity for research into combination therapies. For instance, investigating the synergistic effects of dembrexine with specific antibiotics or anti-inflammatory drugs could lead to more effective treatment protocols for complex respiratory diseases. researchgate.net Given the challenges in veterinary drug development, future studies may also focus on creating novel drug delivery systems to enhance bioavailability and target the compound more effectively to the respiratory tract.

Long-term, rigorous, and well-controlled clinical trials are necessary to validate and potentially expand upon current findings. ersnet.org Such studies should aim to provide robust data on long-term efficacy and safety across different species and conditions. This will be crucial for its continued evidence-based use and for navigating the regulatory landscape for veterinary medicinal products. europa.eu

Table of Compounds Mentioned

Compound Name
This compound
Bromhexine
Meloxicam

Q & A

Basic Research Questions

Q. What standardized protocols ensure high-purity synthesis of Dembrexine hydrochloride in laboratory settings?

  • Methodological Answer : Utilize multi-step organic synthesis with purification techniques like recrystallization or column chromatography. Validate purity via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For quality control, follow pharmacopeial guidelines (e.g., USP) for impurity profiling and stability testing under controlled humidity/temperature .
  • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, catalyst ratio) to minimize by-products. Document yield and purity at each synthesis stage for reproducibility .

Q. Which in vitro assays are most effective for evaluating the pharmacological mechanism of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorometric or colorimetric methods to measure target enzyme activity (e.g., receptor binding assays).
  • Cell-Based Assays : Employ immortalized cell lines (e.g., HEK-293) transfected with target receptors to study dose-response relationships. Include positive/negative controls to validate specificity.
  • Reference Standards : Cross-validate results with established compounds (e.g., Chlorpromazine hydrochloride) to ensure assay reliability .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to:

  • Temperature : 25°C, 40°C, and 60°C.
  • Humidity : 60% RH and 75% RH.
  • Light : UV/visible light exposure per ICH guidelines.
    Analyze degradation products using mass spectrometry and compare kinetic release profiles to baseline data (e.g., Hydroxyzine hydrochloride’s in vitro release kinetics as a model) .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability, half-life, and tissue distribution in animal models. Compare plasma concentration-time curves with in vitro IC50 values.
  • Factorial Design : Test variables like dosage form (e.g., fast-dissolving tablets) and administration routes to identify confounding factors (e.g., first-pass metabolism) .
  • Data Normalization : Use statistical tools (e.g., ANOVA) to account for interspecies variability and sample size effects .

Q. How can researchers mitigate oxidative degradation of this compound during long-term storage?

  • Methodological Answer :

  • Excipient Screening : Test antioxidants (e.g., ascorbic acid) in formulation matrices using design-of-experiment (DoE) approaches.
  • Packaging Optimization : Evaluate amber glass vs. polymer containers for light and moisture protection.
  • Stability-Indicating Assays : Monitor degradation via HPLC-PDA to detect trace oxidation products .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?

  • Methodological Answer :

  • X-Ray Diffraction (XRD) : Identify crystalline vs. amorphous forms.
  • Thermogravimetric Analysis (TGA) : Measure thermal stability and hydration states.
  • In Vitro Dissolution Testing : Correlate polymorph solubility with bioavailability using biorelevant media (e.g., FaSSIF/FeSSIF). Reference methods from Pyridoxine hydrochloride tablet analysis for dissolution protocol design .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for powder handling to prevent inhalation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines.
  • Emergency Procedures : Train personnel on first-aid measures for skin/eye contact (e.g., 15-minute flushing with saline) .

Data Analysis and Reporting

Q. How should researchers statistically analyze contradictory efficacy data across multiple this compound studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data using random-effects models to account for heterogeneity.
  • Sensitivity Analysis : Exclude outliers or low-quality studies (e.g., those lacking blinding) to assess robustness.
  • Publication Bias Assessment : Apply funnel plots or Egger’s regression to detect missing data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dembrexine hydrochloride
Reactant of Route 2
Reactant of Route 2
Dembrexine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.